molecular formula C18H31ClN2O3 B13737564 2-[(4-butoxyphenyl)carbamoyloxy]propyl-diethylazanium;chloride CAS No. 42508-17-8

2-[(4-butoxyphenyl)carbamoyloxy]propyl-diethylazanium;chloride

Cat. No.: B13737564
CAS No.: 42508-17-8
M. Wt: 358.9 g/mol
InChI Key: VFMHQHMQKZPLSI-UHFFFAOYSA-N
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Description

This compound is a quaternary ammonium salt characterized by a propyl chain bearing a carbamoyloxy group linked to a 4-butoxyphenyl moiety. Its molecular structure includes a diethylazanium group (N⁺(C₂H₅)₂) and a chloride counterion.

Properties

CAS No.

42508-17-8

Molecular Formula

C18H31ClN2O3

Molecular Weight

358.9 g/mol

IUPAC Name

2-[(4-butoxyphenyl)carbamoyloxy]propyl-diethylazanium;chloride

InChI

InChI=1S/C18H30N2O3.ClH/c1-5-8-13-22-17-11-9-16(10-12-17)19-18(21)23-15(4)14-20(6-2)7-3;/h9-12,15H,5-8,13-14H2,1-4H3,(H,19,21);1H

InChI Key

VFMHQHMQKZPLSI-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)NC(=O)OC(C)C[NH+](CC)CC.[Cl-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-butoxyphenyl)carbamoyloxy]propyl-diethylazanium;chloride typically involves the reaction of 4-butoxyphenyl isocyanate with 2-(diethylamino)propan-1-ol in the presence of a suitable solvent. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[(4-butoxyphenyl)carbamoyloxy]propyl-diethylazanium;chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(4-butoxyphenyl)carbamoyloxy]propyl-diethylazanium;chloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-[(4-butoxyphenyl)carbamoyloxy]propyl-diethylazanium;chloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

A comparative analysis of structurally related quaternary ammonium compounds reveals key differences in pharmacological behavior, solubility, and receptor selectivity.

Compound Name Key Structural Features Pharmacological Activity Applications/Notes
2-[(4-Butoxyphenyl)carbamoyloxy]propyl-diethylazanium;chloride Diethylazanium, propyl chain, 4-butoxyphenyl carbamate Likely cholinergic/ganglionic modulation (inferred from analogs); unconfirmed specificity Research intermediate; potential for novel receptor targeting
2-[(4-Butoxyphenyl)carbamoyloxy]ethyl-dimethylazanium;chloride Dimethylazanium, ethyl chain, 4-butoxyphenyl carbamate Reduced polarity vs. diethyl variant; possible peripheral muscarinic effects Intermediate in synthesis
2-[(5-Chloro-2-methylphenyl)carbamoyloxy]ethyl-diethylazanium chloride Diethylazanium, ethyl chain, 5-chloro-2-methylphenyl carbamate Enhanced lipophilicity; may exhibit adrenergic or cholinergic antagonism Primary/secondary intermediate
McN-A-343 (4-(m-Chlorophenylcarbamoyloxy)-2-butynyl-trimethylammonium chloride) Trimethylammonium, butynyl chain, m-chlorophenyl carbamate Sympathetic ganglionic stimulant; pressor response via ganglionic cholinoceptive sites Experimental tool for studying ganglionic transmission
Carbachol (2-(Carbamoyloxy)-N,N,N-trimethylethanaminium chloride) Trimethylammonium, carbamoyloxyethyl Potent muscarinic/nictotinic agonist; rapid hydrolysis resistance Treatment for glaucoma and urinary retention
Bethanechol (2-Carbamoyloxypropyltrimethylammonium chloride) Trimethylammonium, carbamoyloxypropyl Selective muscarinic agonist; minimal nicotinic activity Postoperative ileus and neurogenic bladder

Key Observations

Ammonium Substituents: Diethyl vs. trimethyl groups influence polarity and receptor binding. Trimethylammonium compounds (e.g., carbachol, bethanechol) exhibit stronger muscarinic agonism due to higher polarity and structural mimicry of acetylcholine . Diethyl variants (e.g., target compound) may exhibit altered receptor selectivity or CNS penetration due to reduced polarity . McN-A-343’s trimethylammonium group is critical for ganglionic stimulation, but its activity is uniquely antagonized by atropine, suggesting atypical cholinoceptive interactions .

Chain Length and Carbamate Modifications: Propyl/ethyl chains affect steric bulk and metabolic stability. McN-A-343’s butynyl chain enhances rigidity, possibly contributing to its ganglionic specificity .

Aromatic Substituents :

  • Electron-withdrawing groups (e.g., 5-chloro-2-methylphenyl in ) may enhance stability or receptor affinity compared to alkoxy-substituted phenyl groups .
  • The 4-butoxy group’s electron-donating nature could modulate interactions with hydrophobic receptor pockets, as seen in similar carbanilate esters .

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